N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide is a complex organic compound that features a cyclopropane carboxamide group linked to a sulfonyl ethyl chain, which is further connected to a piperazine ring substituted with a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a pyrimidine group. This can be achieved through nucleophilic substitution reactions where pyrimidine derivatives react with piperazine under controlled conditions.
Sulfonylation: The substituted piperazine is then reacted with a sulfonyl chloride to introduce the sulfonyl group. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Coupling with Cyclopropanecarboxamide: The final step involves coupling the sulfonylated piperazine with cyclopropanecarboxamide. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the sulfonyl group to a thiol or the amide to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Research: It may be used as a tool compound to investigate biological pathways and mechanisms, especially those involving sulfonyl and piperazine moieties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules with desired biological activities.
Mechanism of Action
The mechanism of action of N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes or receptors, while the piperazine and pyrimidine rings may enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-(pyrimidin-2-yl)piperazin-1-yl)benzamide: Similar structure but with a benzamide group instead of a cyclopropanecarboxamide.
N-(2-(pyrimidin-2-yl)piperazin-1-yl)ethanesulfonamide: Similar structure but with an ethanesulfonamide group instead of a cyclopropanecarboxamide.
Uniqueness
N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which can impart distinct steric and electronic properties. This uniqueness can influence its binding interactions and overall biological activity, making it a valuable compound for specific research and therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3S/c20-13(12-2-3-12)15-6-11-23(21,22)19-9-7-18(8-10-19)14-16-4-1-5-17-14/h1,4-5,12H,2-3,6-11H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFJISOSUQVTSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.